molecular formula C8H9N3O B3215908 (6-Amino-1H-benzo[d]imidazol-4-yl)methanol CAS No. 1169789-16-5

(6-Amino-1H-benzo[d]imidazol-4-yl)methanol

Cat. No.: B3215908
CAS No.: 1169789-16-5
M. Wt: 163.18 g/mol
InChI Key: HYEOFXVTIGYOFZ-UHFFFAOYSA-N
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Description

(6-Amino-1H-benzo[d]imidazol-4-yl)methanol is a benzimidazole-based building block designed for medicinal chemistry and drug discovery research. The 1H-benzo[d]imidazole scaffold is a privileged structure in pharmacology, known for its ability to interact with diverse biological targets. This specific derivative, featuring amino and methanol functional groups, offers valuable synthetic handles for further chemical modification to create novel compounds. Benzimidazole derivatives are extensively investigated for their potent biological activities. Research indicates that novel 1H-benzo[d]imidazole compounds demonstrate significant antimicrobial activity against challenging pathogens such as Staphylococcus aureus (including MRSA), Mycobacterium smegmatis , and Candida albicans , with some analogs showing low minimum inhibitory concentrations (MICs) of <1 µg/mL . These compounds can also exhibit excellent antibiofilm activity , inhibiting both biofilm formation and eradicating cells within mature biofilms . Potential mechanisms of antibacterial action may involve interactions with critical bacterial proteins, including (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate kinases, as suggested by molecular docking studies . In oncology, 1H-benzo[d]imidazole derivatives have shown promise as anticancer agents . Certain bisbenzimidazole (BBZ) compounds function as DNA minor groove-binding ligands and have been identified to target human topoisomerase I (Hu Topo I), leading to cancer cell growth inhibition and prominent G2/M phase cell cycle arrest . Furthermore, benzimidazole-amide hybrids have been explored as antidiabetic agents , acting as competitive inhibitors of the α-glucosidase enzyme, a key target for managing type 2 diabetes . This compound serves as a versatile precursor for synthesizing such bioactive molecules, contributing to structure-activity relationship (SAR) studies aimed at improving drug efficacy and selectivity. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-amino-1H-benzimidazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-6-1-5(3-12)8-7(2-6)10-4-11-8/h1-2,4,12H,3,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEOFXVTIGYOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1CO)N=CN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601294109
Record name 5-Amino-1H-benzimidazole-7-methanol
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Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1169789-16-5
Record name 5-Amino-1H-benzimidazole-7-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1169789-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1H-benzimidazole-7-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601294109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Development for 6 Amino 1h Benzo D Imidazol 4 Yl Methanol

Retrosynthetic Analysis and Precursor Design Strategies

The retrosynthetic analysis of (6-Amino-1H-benzo[d]imidazol-4-yl)methanol involves logical disconnections of the target molecule to identify viable starting materials. The core of the molecule is the benzimidazole (B57391) ring system, a bicyclic structure formed from the fusion of benzene (B151609) and imidazole (B134444) rings.

A primary disconnection strategy targets the imidazole ring, a common approach in benzimidazole synthesis. This involves breaking the C-N bonds formed during the final cyclization step. This leads back to a key precursor: a substituted ortho-phenylenediamine, specifically (3,4-diamino-5-nitrophenyl)methanol. The imidazole's C2 carbon is typically sourced from a simple one-carbon unit like formic acid or its derivatives.

Further disconnection of the diamine precursor is necessary. The two amino groups can be traced back to nitro groups, a common strategy involving sequential reduction. The methanol (B129727) group (-CH₂OH) is a key functional moiety. It can be retrosynthetically derived from a carboxylic acid or an ester via reduction, a classic example of Functional Group Interconversion (FGI). This carboxylic acid, in turn, can be envisioned as arising from the oxidation of a methyl group. This multi-step disconnection leads to a simple, commercially available starting material such as 4-methyl-3,5-dinitroaniline or a related dinitrotoluene derivative. This analysis forms the basis for designing a linear synthetic sequence.

Classical and Novel Synthetic Routes to this compound

Building upon the retrosynthetic analysis, both linear and convergent pathways can be designed for the synthesis of this compound.

Multi-step Convergent and Linear Synthesis Pathways

A plausible linear synthesis pathway can be constructed based on methodologies reported for structurally similar compounds. nih.gov This pathway begins with a readily available substituted benzene precursor and involves a sequence of reactions to build the required functionality.

Proposed Linear Synthetic Pathway:

Nitration: A starting material like 4-methyl-3-nitroaniline (B15663) can undergo further nitration to introduce a second nitro group, yielding 2,5-dinitro-4-methylaniline.

Oxidation: The methyl group is oxidized to a carboxylic acid using strong oxidizing agents.

Reduction of Carboxylic Acid: The resulting carboxylic acid is selectively reduced to a primary alcohol (the methanol moiety). This is a critical FGI step.

Selective Reduction: One of the two nitro groups (ortho to the newly formed methanol group) is selectively reduced to an amine, forming the crucial ortho-phenylenediamine intermediate.

Cyclization: The diamine is then reacted with formic acid, which serves as the C1 source, to facilitate the cyclization and formation of the imidazole ring, yielding (6-nitro-1H-benzo[d]imidazol-4-yl)methanol. nih.gov

Final Reduction: The remaining nitro group at the 6-position is reduced to the target primary amine, completing the synthesis of this compound.

A convergent synthesis pathway , in contrast, would involve preparing two key fragments separately before combining them. For instance, a suitable 3,4-diaminobenzyl alcohol derivative could be synthesized in one sequence, while a second component (a C1 source) is prepared or sourced separately. The final step would be the condensation and cyclization of these two fragments. Copper-catalyzed intramolecular N-arylation represents a modern method for forming the benzimidazole ring from appropriately substituted amidine precursors, which could be adapted for a convergent strategy.

Functional Group Interconversion Strategies for Amino and Methanol Moieties

Functional Group Interconversion (FGI) is essential for manipulating the substituents on the benzene ring to achieve the desired final structure.

Formation of the Amino Moiety: The primary amino group at the 6-position is typically installed in the final step of the synthesis. This is achieved by the reduction of a precursor nitro group (-NO₂). A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is a clean and efficient method. google.commdpi.com Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or sodium sulfide (B99878) (Na₂S) are also effective, with the latter being useful for selective reductions earlier in the synthesis. nih.govorgsyn.org

Formation of the Methanol Moiety: The introduction of the hydroxymethyl (-CH₂OH) group often requires a reduction FGI. A common strategy involves the synthesis of an intermediate bearing a carboxylic acid (-COOH) or an ester (-COOR) group at the desired position. These functional groups can then be reduced to the primary alcohol. A specific reported method for a similar transformation involves using a borane-tetrahydrofuran (B86392) complex (BH₃-THF) with boron trifluoride diethyl etherate to reduce a carboxylic acid to the corresponding alcohol. nih.gov This method is generally efficient and selective for carboxylic acids.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. The key cyclization step, where the ortho-phenylenediamine intermediate reacts with a C1 source, is a primary target for optimization.

Factors influencing the cyclization reaction include the choice of acid catalyst, temperature, and reaction time. For instance, using formic acid, refluxing temperatures are often required to drive the reaction to completion. nih.gov The concentration of the acid and the choice of solvent, if any, also play significant roles. The table below outlines potential parameters for optimizing the cyclization step.

ParameterCondition ACondition BCondition CObserved Effect on Yield/Purity
C1 SourceFormic Acid (88%)Triethyl OrthoformateFormaldehydeFormic acid is a classical and effective reagent. Others may require different catalysts or conditions.
Temperature (°C)80100 (Reflux)120 (Microwave)Higher temperatures generally increase reaction rate, but may lead to side products. Microwave heating can significantly reduce reaction time.
SolventNone (Neat)Ethanol (B145695)WaterSolvent choice affects solubility and reaction kinetics. Green solvents like water or ethanol are preferred.
CatalystNone (Self-catalyzed)p-Toluenesulfonic AcidHeterogeneous Catalyst (e.g., ZnO-NPs)Acid catalysts can accelerate the reaction. Heterogeneous catalysts offer easier separation and recycling.

Green Chemistry Approaches and Sustainable Methodologies in Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. nih.gov The synthesis of benzimidazole derivatives, including this compound, has benefited from the application of these principles.

Conventional methods often rely on harsh conditions, toxic solvents, and stoichiometric reagents, leading to significant waste. tuiasi.ro Modern approaches focus on improving the environmental footprint of the synthesis. This includes the use of alternative energy sources like microwave irradiation, which can lead to shorter reaction times and higher yields. sapub.org Furthermore, developing reactions in greener solvents like water or polyethylene (B3416737) glycol (PEG), or under solvent-free conditions, significantly reduces environmental impact. nih.govsapub.org

Catalyst Development for Environmentally Benign Synthesis

A key area of green chemistry is the development of efficient and recyclable catalysts. For benzimidazole synthesis, this has led to a shift away from corrosive acid catalysts towards more sustainable alternatives.

Heterogeneous catalysts are particularly attractive because they can be easily separated from the reaction mixture and reused, reducing waste and cost. Examples include zinc oxide nanoparticles (ZnO-NPs), which have been shown to effectively catalyze the cyclocondensation of o-phenylenediamines and aldehydes. mdpi.com Magnetic nanoparticles, such as Fe₃O₄@SiO₂, have also been employed, allowing for simple magnetic separation of the catalyst after the reaction.

Lewis acids are also used as greener alternatives in catalytic amounts. nih.gov The development of reusable solid acid catalysts is an active area of research, aiming to combine high catalytic activity with the benefits of easy handling and recyclability. The table below summarizes some environmentally benign catalysts used in benzimidazole synthesis.

CatalystReaction TypeConditionsAdvantagesReference
ZnO Nanoparticleso-phenylenediamine (B120857) + aldehydeEthanol, RefluxHigh yield, short reaction time, recyclable catalyst. mdpi.com
Deep Eutectic Solvents (DES)o-phenylenediamine + aldehydeSolvent-free, 80°CActs as both solvent and catalyst, biodegradable. nih.gov
ZrOCl₂·8H₂Oo-phenylenediamine + orthoesterRoom TemperatureMild conditions, efficient Lewis acid catalyst. nih.gov
Copper(II) Oxide NanoparticlesIntramolecular cyclizationDMSO, AirHeterogeneous, recyclable, ligand-free. nih.gov
IodineOxidative cyclizationDMSO, 100°CMetal-free, readily available, efficient oxidant. nih.gov

Solvent Selection and Waste Minimization Strategies

The principles of green chemistry are increasingly influencing the synthesis of benzimidazole derivatives, aiming to reduce the environmental impact of chemical processes. doi.orgmdpi.com Conventional methods for benzimidazole synthesis often rely on volatile and hazardous organic solvents. mdpi.com The selection of appropriate solvents and the implementation of waste minimization protocols are therefore critical for the sustainable production of this compound.

Solvent Selection:

The ideal solvent for the synthesis of this compound should not only facilitate the reaction but also be environmentally benign. Research into the synthesis of various benzimidazoles has highlighted several greener alternatives to traditional solvents:

Water: When feasible, water is an ideal solvent due to its non-toxic, non-flammable, and inexpensive nature.

Ethanol: As a bio-based solvent, ethanol is a more environmentally friendly option compared to many other organic solvents and has been used as a solvent for the synthesis of substituted benzimidazole derivatives. doi.org

Ionic Liquids (ILs): Ionic liquids, such as [BMIM]HSO₄, have been investigated as alternative reaction media for the synthesis of benzimidazole derivatives. mdpi.com They can offer advantages in terms of yield and purity; however, their potential toxicity and environmental impact require careful consideration. mdpi.com

Solvent-free reactions: In some cases, the condensation reaction to form the benzimidazole ring can be carried out under solvent-free melting conditions, which completely eliminates solvent-related waste. asianpubs.org

The choice of solvent will ultimately depend on the specific reaction conditions required for the cyclization and functionalization steps in the synthesis of this compound.

Waste Minimization:

A key strategy for waste minimization is the use of catalytic rather than stoichiometric reagents. The synthesis of benzimidazoles can be catalyzed by a variety of substances, including Lewis acids and reusable nanocatalysts like ZnFe₂O₄, which can be recycled and reused multiple times, thereby reducing waste. doi.orgmdpi.com

Another approach to minimize waste is the recycling of post-synthesis supernatant. nih.gov Although this has been demonstrated in other chemical processes, the principle of recovering and reusing reagents like sodium hydroxide (B78521) from the reaction mixture could be adapted to the synthesis of this compound, significantly reducing the generation of alkaline waste. nih.gov

Table 1: Green Chemistry Approaches in Benzimidazole Synthesis

Strategy Description Potential Application for this compound Synthesis
Alternative Solvents Replacing hazardous organic solvents with greener options like water, ethanol, or ionic liquids. Utilizing ethanol or exploring water-based systems for the condensation step.
Catalysis Employing recyclable catalysts (e.g., ZnFe₂O₄ nanoparticles) to drive the reaction, instead of stoichiometric reagents. Use of a recyclable catalyst for the cyclization of the diamine precursor.
Solvent-Free Synthesis Conducting reactions in the absence of a solvent, often using thermal melting. Investigating the feasibility of a melt-phase condensation to form the benzimidazole core.
Waste Supernatant Recycling Recovering and reusing reagents from the reaction mixture after product separation. Recycling of basic solutions used in the synthesis and work-up steps.

Advanced Synthetic Techniques: Flow Chemistry and Automated Synthesis

To further enhance the efficiency, safety, and reproducibility of the synthesis of this compound, advanced manufacturing technologies like flow chemistry and automated synthesis are being explored for the broader class of benzimidazole derivatives.

Flow Chemistry:

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers several advantages over traditional batch processing, including:

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with highly exothermic or hazardous reactions.

Improved Control: Precise control over reaction parameters such as temperature, pressure, and reaction time leads to higher yields and purities.

Scalability: Scaling up production is more straightforward, as it involves running the system for a longer duration rather than using larger reactors.

A two-step continuous flow process has been successfully applied to the synthesis of nitrobenzimidazole N-oxides, demonstrating the potential of this technique for the synthesis of substituted benzimidazoles. researchgate.net Furthermore, a microfluidic biocatalysis system has been developed for the synthesis of N-substituted benzimidazole derivatives, showcasing the integration of enzymatic catalysis with flow chemistry for efficient and selective synthesis. mdpi.com These examples suggest that a flow-based approach could be developed for the synthesis of this compound, potentially starting from the appropriate substituted o-phenylenediamine and a suitable C1 source.

Automated Synthesis:

Automated synthesis platforms can perform multi-step chemical reactions with minimal human intervention. This technology is particularly valuable for the rapid synthesis of libraries of compounds for drug discovery and for process optimization. While specific automated synthesis protocols for this compound are not widely reported, the principles are applicable. An automated system could be programmed to handle the sequential addition of reagents, control reaction conditions, and perform in-line purification, leading to a more streamlined and efficient synthesis. The complexity of the synthesis will dictate the feasibility and design of an automated process.

Table 2: Comparison of Batch vs. Flow Synthesis for Benzimidazole Derivatives

Feature Batch Synthesis Flow Synthesis
Reaction Scale Limited by reactor size Scalable by continuous operation
Heat Transfer Often inefficient and difficult to control Highly efficient, allowing for better temperature control
Mass Transfer Can be limited, affecting reaction rates Enhanced due to high surface-area-to-volume ratio
Safety Higher risk with large volumes of hazardous materials Inherently safer due to small reaction volumes
Reproducibility Can be variable between batches Generally high and consistent

Advanced Structural Characterization and Conformational Analysis of 6 Amino 1h Benzo D Imidazol 4 Yl Methanol and Its Complexes

High-Resolution Spectroscopic Techniques for Elucidating Molecular Connectivity and Dynamics

Spectroscopic methods are fundamental in confirming the molecular structure and understanding the electronic environment of the atoms within (6-Amino-1H-benzo[d]imidazol-4-yl)methanol. Techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (FT-IR, Raman) provide detailed insights into the molecule's connectivity and the nature of its functional groups.

While this compound is achiral, advanced 2D-NMR spectroscopy is indispensable for the unambiguous assignment of its proton (¹H) and carbon (¹³C) signals, which is crucial for confirming its specific isomeric structure and understanding its tautomeric behavior in solution. nih.gov Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are applied to establish connectivity.

COSY spectra would reveal the coupling between adjacent protons, for instance, between the H-5 and H-7 protons on the benzene (B151609) ring.

HSQC spectra correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of C-2, C-4, C-5, C-6, C-7, C-3a, C-7a, and the methanol (B129727) carbon.

HMBC spectra are key for establishing long-range (2-3 bond) correlations. For example, correlations from the methylene (B1212753) protons of the hydroxymethyl group to carbons C-3a, C-4, and C-5 would confirm the substituent's position. Similarly, correlations from the imidazole (B134444) N-H proton to carbons C-2, C-3a, and C-7a help delineate the tautomeric form present in a given solvent. nih.gov

The chemical shifts are significantly influenced by the electronic effects of the amino and hydroxymethyl substituents and the tautomeric equilibrium of the imidazole ring. nih.gov In solution, rapid proton exchange between N-1 and N-3 can lead to time-averaged signals for the symmetrically related carbons (C-4/C-7 and C-5/C-6) and protons in the parent benzimidazole (B57391), a phenomenon that is lifted in substituted derivatives, making precise assignment critical. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound in DMSO-d₆ Note: These are predicted values based on general benzimidazole data; actual experimental values may vary.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (Proton to Carbon)
H-2~8.0C-2: ~141C-3a, C-7a
CH₂OH~4.5CH₂OH: ~60C-3a, C-4, C-5
OH~5.0-CH₂OH
H-5~6.8C-5: ~115C-3a, C-4, C-6, C-7
NH₂~5.5-C-5, C-6, C-7
H-7~7.0C-7: ~118C-5, C-6, C-7a
N-H~12.0-C-2, C-3a, C-7a
--C-3a: ~138-
--C-4: ~135-
--C-6: ~145-
--C-7a: ~130-

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides direct information about the functional groups within the molecule and the types of bonding they are involved in, particularly hydrogen bonding. nih.govnih.gov The spectra of this compound are expected to show characteristic bands corresponding to its distinct structural components. researchgate.net

N-H and O-H Stretching: Broad bands in the 3500-3200 cm⁻¹ region of the FT-IR spectrum are characteristic of N-H (from both the imidazole and amino groups) and O-H (from the hydroxymethyl group) stretching vibrations. nih.gov The breadth and position of these bands are highly sensitive to hydrogen bonding interactions in the solid state.

C-H Stretching: Aromatic C-H stretching vibrations typically appear around 3100-3000 cm⁻¹, while the aliphatic C-H stretching of the methanol group would be observed in the 2950-2850 cm⁻¹ range. researchgate.net

C=N and C=C Stretching: Vibrations associated with the C=N and C=C bonds of the benzimidazole ring system are expected in the 1650-1450 cm⁻¹ region.

N-H Bending: The in-plane bending vibration of the N-H groups (amino and imidazole) typically results in absorption bands around 1650-1550 cm⁻¹.

C-O Stretching: A strong band corresponding to the C-O stretching of the primary alcohol group is expected in the 1050-1000 cm⁻¹ region.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to perform normal coordinate analysis, allowing for a more precise assignment of complex vibrational modes. jconsortium.commdpi.comnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound Note: Frequencies are approximate and can shift based on the physical state and intermolecular interactions.

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
O-H Stretch3400 - 3200 (broad)Hydroxymethyl
N-H Stretch3500 - 3300Amino, Imidazole
Aromatic C-H Stretch3100 - 3000Benzene Ring
Aliphatic C-H Stretch2950 - 2850Methylene (-CH₂OH)
N-H Bend1650 - 1550Amino, Imidazole
C=N / C=C Stretch1650 - 1450Benzimidazole Ring
C-O Stretch1050 - 1000Primary Alcohol

Single Crystal X-ray Diffraction Studies of this compound and its Derivatives

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and the details of intermolecular interactions. mdpi.comresearchgate.net

Key interactions that are anticipated to govern the supramolecular structure include:

N-H···N Hydrogen Bonds: The classic benzimidazole catemer motif, where the N-H of one molecule donates to the imidazole nitrogen of a neighboring molecule, forming infinite chains. researchgate.net

O-H···N and N-H···O Hydrogen Bonds: The hydroxymethyl group can act as a donor to the imidazole or amino nitrogen atoms, or its oxygen can act as an acceptor for N-H donors. These interactions link the primary benzimidazole chains into more complex 2D or 3D networks. nih.govresearchgate.net

N-H···N Hydrogen Bonds: The amino group is a versatile donor and can form hydrogen bonds with any of the available nitrogen or oxygen acceptors, further stabilizing the crystal lattice.

The interplay of these interactions results in a highly organized supramolecular assembly, often forming layered or three-dimensional framework structures. nih.govresearchgate.net

Table 3: Potential Intermolecular Interactions in Solid-State this compound

Interaction TypeDonorAcceptorResulting Motif
Hydrogen BondImidazole N-HImidazole NChains, Dimers
Hydrogen BondHydroxymethyl O-HImidazole N, Amino N, Hydroxymethyl O2D/3D Networks
Hydrogen BondAmino N-HImidazole N, Amino N, Hydroxymethyl OCross-linking of chains
π-π StackingBenzimidazole RingBenzimidazole RingStabilized layers

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in molecules like benzimidazoles that feature extensive hydrogen bonding networks. researchgate.netiucr.org Different arrangements of molecules and hydrogen-bonding patterns can lead to different polymorphs. For this compound, variations in the hydrogen bond motifs (e.g., chain vs. dimer formation) or different π-π stacking arrangements could result in distinct crystalline forms.

These polymorphs, while chemically identical, can exhibit different physical properties such as melting point, solubility, and stability. Structural variability can also arise from the presence of solvent molecules in the crystal lattice, forming solvates or hydrates, which can alter the hydrogen-bonding network significantly. mdpi.com The study of polymorphism is critical as different solid-state forms can impact a material's application. Disorder within the crystal structure, such as the rotational disorder of the hydroxymethyl group, is also a possibility that can be characterized by X-ray diffraction. researchgate.netnih.gov

Conformational Landscape Analysis via Experimental and Computational Approaches

The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the hydroxymethyl group to the benzimidazole ring (C4-CH₂OH). The orientation of this group relative to the planar ring system can be investigated using a combination of experimental and computational methods. nih.gov

Experimental techniques like variable-temperature NMR can provide insights into the dynamics of conformational exchange in solution. However, computational chemistry, particularly using Density Functional Theory (DFT), offers a powerful tool for mapping the potential energy surface of the molecule. nih.govqu.edu.qa Such calculations can identify the lowest energy (most stable) conformers and determine the rotational energy barriers between them.

For this compound, key conformational states would be defined by the torsion angle of the C3a-C4-CH₂-O bond. Intramolecular hydrogen bonding between the hydroxyl proton and the adjacent imidazole nitrogen (N5) could play a significant role in stabilizing certain conformations. nih.gov By comparing the energies of different conformers, computational analysis can predict the most populated state in the gas phase or in solution (using solvation models), which can then be correlated with experimental findings from NMR or X-ray crystallography. nih.gov

Chiroptical Properties and Stereochemical Investigations of Chiral Analogues (if applicable)

The parent molecule, this compound, is achiral. Chiral analogues could be synthesized, for example, by introducing a chiral center in a substituent attached to the benzimidazole core or by resolving a chiral derivative. The study of the chiroptical properties, such as circular dichroism (CD), of such chiral analogues could provide valuable information about their absolute configuration and conformational preferences in solution. Currently, there is no information available in the literature regarding the synthesis or chiroptical properties of chiral analogues of this compound.

Theoretical and Computational Chemistry Investigations of 6 Amino 1h Benzo D Imidazol 4 Yl Methanol

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, making it a cornerstone for computational chemistry. researchgate.net For (6-Amino-1H-benzo[d]imidazol-4-yl)methanol, DFT calculations would be performed to optimize the molecule's geometry to its lowest energy state. These calculations provide foundational data on electronic properties, including orbital energies and charge distributions, which are essential for understanding the molecule's reactivity and stability. nih.govresearchgate.net A functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), is commonly employed for such analyses on benzimidazole (B57391) systems. researchgate.net

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO would likely be distributed over the electron-rich benzimidazole ring and the amino group, indicating these are the primary sites for electrophilic attack. The LUMO would be expected to be located over the imidazole (B134444) and benzene (B151609) rings. The energy gap would provide insights into the charge transfer possibilities within the molecule.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound

ParameterEnergy (eV)
HOMO Energy-5.98
LUMO Energy-1.25
Energy Gap (ΔE) 4.73

Note: The data in this table is illustrative and represents typical values for a benzimidazole derivative, calculated using DFT methods. It is not based on a published study of the specific title compound.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is mapped onto the electron density surface, with different colors indicating various potential values—typically, red for negative potential (electron-rich, susceptible to electrophilic attack) and blue for positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.com

In the case of this compound, the MEP surface would be expected to show significant negative potential around the nitrogen atoms of the imidazole ring and the oxygen atom of the methanol (B129727) group, highlighting these as hydrogen bond acceptor sites. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, marking them as hydrogen bond donor sites. This analysis is crucial for predicting intermolecular interactions, particularly with biological targets. researchgate.net

Furthermore, Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to quantify the charge on each atom, revealing the electronic density distribution and identifying reactive sites more precisely. researchgate.net

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

While quantum calculations provide insight into a static molecule, Molecular Dynamics (MD) simulations are employed to study the molecule's behavior over time, including its conformational changes and interactions with its environment. semanticscholar.org An MD simulation for this compound would involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between atoms over a series of time steps.

This simulation would reveal the stable conformations of the methanol side chain relative to the benzimidazole ring and analyze the stability of the hydrogen bonding network formed with solvent molecules. Understanding how the solvent influences the molecule's shape and dynamics is critical for predicting its behavior in a biological medium. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the accuracy of the computational model. For this compound, DFT calculations can predict:

Vibrational Frequencies (FT-IR and Raman): The computed vibrational modes can be compared to experimental infrared and Raman spectra to confirm the molecular structure. For example, characteristic stretching frequencies for the N-H (amino), O-H (hydroxyl), and C-N (imidazole) bonds would be calculated. nih.gov

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net Comparing these theoretical shifts with experimental data helps to confirm the molecular structure and tautomeric form in solution. researchgate.netacs.org

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can predict electronic transitions and the corresponding absorption wavelengths (λmax), which can be correlated with the experimental UV-Vis spectrum. nih.gov

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data

Spectroscopic DataPredicted ValueExperimental Value
¹H NMR (δ, ppm)
Aromatic CH7.10 - 7.507.05 - 7.45
CH₂OH4.654.60
FT-IR (cm⁻¹)
O-H Stretch34503445
N-H Stretch3350, 32503345, 3248
UV-Vis λmax (nm) 285288

Note: This table presents hypothetical data to illustrate the process of validating computational models with experimental results. The values are typical for benzimidazole structures.

In Silico Screening and Rational Design of this compound Derivatives

This compound can serve as a scaffold for the rational design of new derivatives with potentially enhanced biological activity. semanticscholar.org In silico screening involves using computational methods to design and evaluate a large library of virtual compounds based on the parent structure.

The process would involve:

Pharmacophore Modeling: Identifying the key chemical features (hydrogen bond donors/acceptors, aromatic rings) of the parent molecule responsible for its activity.

Virtual Library Generation: Systematically modifying the parent scaffold by adding different functional groups at various positions (e.g., at the amino group, the methanol group, or other positions on the benzimidazole ring).

Molecular Docking: Simulating the binding of these virtual derivatives to a specific biological target (e.g., a protein kinase or enzyme). The docking scores would rank the compounds based on their predicted binding affinity.

ADMET Prediction: Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the most promising derivatives to assess their drug-likeness.

This in silico approach allows for the prioritization of a smaller number of high-potential derivatives for chemical synthesis and experimental testing, saving time and resources.

Reaction Mechanism Studies and Transition State Analysis using Computational Methods

Computational chemistry can be used to elucidate the mechanisms of chemical reactions. For instance, the synthesis of this compound, which typically involves the condensation of a substituted o-phenylenediamine (B120857) with an appropriate reagent, can be modeled. nih.gov

DFT calculations can be used to map the entire reaction pathway, identifying the structures of reactants, intermediates, transition states, and products. Transition state analysis involves locating the highest energy point along the reaction coordinate. The energy barrier (activation energy) calculated from the difference in energy between the reactants and the transition state determines the reaction rate. This analysis can help optimize reaction conditions to improve product yield. nih.gov

Chemical Reactivity, Derivatization, and Functionalization of 6 Amino 1h Benzo D Imidazol 4 Yl Methanol

Selective Functionalization of the Amino Group

The primary amino group at the C-6 position of the benzimidazole (B57391) ring is a key site for derivatization, allowing for the introduction of various substituents through several common organic reactions.

Acylation: The amino group can be readily acylated using acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. researchgate.netresearchgate.net These reactions are typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrogen halide or carboxylic acid byproduct. youtube.com For instance, reaction with acetyl chloride would yield N-(4-(hydroxymethyl)-1H-benzo[d]imidazol-6-yl)acetamide. The use of different acylating agents allows for the introduction of a wide array of acyl groups, thereby modifying the steric and electronic properties of the molecule.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation (mono- versus di-alkylation) can be challenging. Palladium- and copper-catalyzed N-arylation methods have been developed for the selective arylation of the amino group in 2-aminobenzimidazoles, which could be adapted for the target molecule. mit.edu

Sulfonylation: The amino group can react with sulfonyl chlorides in the presence of a base to form sulfonamides. This reaction is a common method for introducing sulfonyl groups, which can act as important pharmacophores in medicinal chemistry. For example, reaction with p-toluenesulfonyl chloride would yield N-(4-(hydroxymethyl)-1H-benzo[d]imidazol-6-yl)-4-methylbenzenesulfonamide.

Reaction TypeReagent ExampleProduct TypeReference
AcylationAcetyl chloride, PyridineN-Acylbenzimidazole researchgate.netresearchgate.net
AlkylationBenzyl bromide, K₂CO₃N-Alkylbenzimidazole researchgate.net
Sulfonylationp-Toluenesulfonyl chloride, TriethylamineN-Sulfonylbenzimidazole researchgate.net

Amide Bond Formation: The amino group of (6-amino-1H-benzo[d]imidazol-4-yl)methanol can be coupled with carboxylic acids to form amide bonds. This transformation is typically facilitated by the use of coupling reagents that activate the carboxylic acid. luxembourg-bio.comhepatochem.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. luxembourg-bio.com This method provides a versatile route to a wide range of amide derivatives.

Click Chemistry: The principles of click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), can be applied to functionalize benzimidazole derivatives. organic-chemistry.orgnih.govrsc.org For instance, the amino group of the target molecule could be converted to an azide (B81097), which can then be "clicked" with a terminal alkyne to form a triazole-linked product. Alternatively, an alkyne functionality could be introduced onto the molecule, allowing for reaction with an azide partner. nih.gov This approach offers a highly efficient and specific method for creating complex molecular architectures.

Coupling ReactionKey ReagentsLinkage FormedReference
Amide Bond FormationCarboxylic acid, EDC, HOBtAmide luxembourg-bio.comhepatochem.com
Click Chemistry (CuAAC)Azide, Alkyne, Cu(I) catalyst1,2,3-Triazole organic-chemistry.orgnih.gov

Derivatization Strategies for the Methanol (B129727) Hydroxyl Group

The primary hydroxyl group of the methanol substituent at the C-4 position offers another site for chemical modification.

Ether Formation: The hydroxyl group can be converted into an ether through Williamson ether synthesis, which involves deprotonation with a base to form an alkoxide, followed by reaction with an alkyl halide. Alternatively, acid-catalyzed dehydration with an alcohol can also lead to ether formation, although this is less common for primary alcohols in the presence of other sensitive functional groups.

Ester Formation: Esterification of the primary alcohol can be achieved by reaction with a carboxylic acid under acidic conditions (Fischer esterification) or, more commonly, by reaction with a more reactive carboxylic acid derivative like an acyl chloride or an acid anhydride (B1165640) in the presence of a base. youtube.comchemguide.co.ukyoutube.com Another mild and efficient method is the Steglich esterification, which uses a coupling agent like DCC and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org

Reaction TypeReagent ExampleProduct TypeReference
EtherificationSodium hydride, Methyl iodideEtherGeneral Knowledge
Esterification (Fischer)Acetic acid, Sulfuric acidEster youtube.com
Esterification (Acyl Chloride)Acetyl chloride, PyridineEster chemguide.co.ukyoutube.com
Esterification (Steglich)Carboxylic acid, DCC, DMAPEster organic-chemistry.org

Oxidation: The primary alcohol of the methanol group can be oxidized to the corresponding aldehyde, (6-amino-1H-benzo[d]imidazole-4-carbaldehyde), using a variety of mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions are suitable for this transformation to avoid over-oxidation to the carboxylic acid. The resulting aldehyde is a valuable intermediate for further reactions, such as reductive amination or Wittig reactions.

Reduction: While the methanol group is already in a reduced state, if it were oxidized to the aldehyde or carboxylic acid, it could be reduced back. The reduction of a related benzimidazole-4-carboxylic acid to the corresponding methanol has been reported, typically using a reducing agent like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). acs.org

TransformationReagentProductReference
OxidationPyridinium chlorochromate (PCC)AldehydeGeneral Knowledge
Reduction of corresponding acidLithium aluminum hydride (LiAlH₄)Alcohol acs.org

Benzimidazole Ring Modification and Substitution Chemistry

The benzimidazole ring system itself can undergo chemical modification, although it is generally quite stable. researchgate.net

Electrophilic Aromatic Substitution: The benzene (B151609) portion of the benzimidazole ring is susceptible to electrophilic aromatic substitution reactions. chemicalbook.com The positions for substitution (C-5 and C-7) are influenced by the directing effects of the existing amino and hydroxymethyl substituents, as well as the fused imidazole (B134444) ring. Due to the presence of the activating amino group, reactions such as halogenation, nitration, and sulfonation can be expected to occur on the benzene ring.

Nucleophilic Aromatic Substitution: While the benzimidazole ring is generally electron-rich, nucleophilic aromatic substitution (SNAᵣ) is possible if a good leaving group, such as a halogen, is present on the benzene ring, particularly when activated by electron-withdrawing groups. nih.govwikipedia.orgmasterorganicchemistry.com For example, if the amino group were to be replaced by a chloro group, this position would become susceptible to nucleophilic attack.

The reactivity of the imidazole nitrogen atoms is also noteworthy. The N-1 and N-3 positions can be alkylated, although selective alkylation can be challenging. google.com The N-H proton is acidic and can be removed by a base, facilitating N-alkylation or other N-functionalization reactions.

Reaction TypePosition(s)Reagent ExampleProduct TypeReference
Electrophilic SubstitutionC-5, C-7Br₂, FeBr₃Halogenated Benzimidazole chemicalbook.com
Nucleophilic SubstitutionC-6 (if modified)NaOCH₃ (on chloro-derivative)Methoxy-substituted Benzimidazole nih.govwikipedia.org
N-AlkylationN-1 / N-3Methyl iodide, BaseN-Alkylbenzimidazole google.com

Electrophilic Aromatic Substitution Studies on the Benzene Moiety

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented in the reviewed literature, the reactivity can be inferred from related benzimidazole systems. For instance, the nitration of benzazoles typically results in the introduction of the nitro group into the arylene fragment. researchgate.net Bromination of 2-amino-1-alkylbenzimidazoles has been shown to occur at the 5- and 6-positions, which are the most reactive sites for electrophilic substitution. longdom.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Electrophilic ReagentPredicted Major Product(s)Rationale
HNO₃/H₂SO₄(6-Amino-5-nitro-1H-benzo[d]imidazol-4-yl)methanol and (6-Amino-7-nitro-1H-benzo[d]imidazol-4-yl)methanolThe amino group is a strong ortho-, para-director, activating the 5 and 7 positions.
Br₂/FeBr₃(6-Amino-5-bromo-1H-benzo[d]imidazol-4-yl)methanol and (6-Amino-7-bromo-1H-benzo[d]imidazol-4-yl)methanolSimilar to nitration, the amino group directs bromination to the ortho and para positions.
SO₃/H₂SO₄(6-Amino-4-(hydroxymethyl)-1H-benzo[d]imidazole-5-sulfonic acid and 6-Amino-4-(hydroxymethyl)-1H-benzo[d]imidazole-7-sulfonic acidSulfonation is expected to follow the same regioselectivity pattern as other electrophilic substitutions.

Note: The predictions in this table are based on general principles of electrophilic aromatic substitution and reactivity of analogous compounds, as direct experimental data for this compound was not found in the searched literature.

Metal-Catalyzed Cross-Coupling Reactions at the Benzimidazole Core

Palladium- and copper-based catalysts are commonly employed for these reactions. beilstein-journals.org The positions on the benzimidazole ring that can participate in cross-coupling are typically those bearing a halide or a triflate group. Therefore, to utilize this compound in such reactions, it would first need to be functionalized with a suitable leaving group, for example, through halogenation of the benzene ring as discussed in the previous section.

Furthermore, the amino group itself can be a site for N-arylation reactions, a type of cross-coupling. Copper-catalyzed N-arylation of 2-aminobenzimidazoles has been reported. nih.govacs.org This suggests that the 6-amino group of the title compound could potentially undergo coupling with aryl halides to form diarylamine derivatives.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions Involving Derivatives of this compound

Coupling ReactionSubstrate DerivativeCoupling PartnerCatalyst System (Example)Expected Product Class
Suzuki Coupling(6-Amino-5-bromo-1H-benzo[d]imidazol-4-yl)methanolArylboronic acidPd(PPh₃)₄, base5-Aryl-6-amino-1H-benzo[d]imidazol-4-yl)methanol derivatives
Sonogashira Coupling(6-Amino-5-iodo-1H-benzo[d]imidazol-4-yl)methanolTerminal alkynePdCl₂(PPh₃)₂, CuI, base5-(Alkynyl)-6-amino-1H-benzo[d]imidazol-4-yl)methanol derivatives
Buchwald-Hartwig AminationThis compoundAryl halidePd₂(dba)₃, ligand, base6-(Diarylamino)-1H-benzo[d]imidazol-4-yl)methanol derivatives
Ullmann CondensationThis compoundAryl iodideCuI, base6-(Diarylamino)-1H-benzo[d]imidazol-4-yl)methanol derivatives

Note: This table presents potential reactions based on established methodologies for benzimidazole derivatives. The feasibility and specific conditions would require experimental validation for this compound.

Multicomponent Reactions Incorporating this compound as a Building Block

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.org Aminoazoles, including aminobenzimidazoles, are excellent substrates for MCRs. frontiersin.org The amino group of these heterocycles can act as a nucleophile, participating in cascade reactions to construct diverse heterocyclic systems.

While no MCRs specifically employing this compound have been found in the reviewed literature, the well-documented reactivity of 2-aminobenzimidazole (B67599) in such reactions provides strong evidence for the potential of the title compound to act as a valuable building block. researchgate.net For example, 2-aminobenzimidazole readily participates in Biginelli-type reactions with aldehydes and β-ketoesters to furnish fused pyrimidine (B1678525) derivatives. rsc.org

Given the presence of the reactive amino group, it is highly probable that this compound could be successfully utilized in a variety of MCRs to generate novel, complex molecules with potential biological activities. The hydroxymethyl group might also participate in or influence these reactions, potentially leading to unique structural motifs.

Table 3: Plausible Multicomponent Reactions with this compound

MCR TypeReactants (in addition to the title compound)Potential Product Scaffold
Biginelli-like reactionAldehyde, β-ketoesterPyrimido[1,2-a]benzimidazole derivatives
Hantzsch-like reactionAldehyde, 1,3-dicarbonyl compoundDihydropyridine-fused benzimidazole derivatives
Ugi reactionAldehyde, Isocyanide, Carboxylic acidα-Acylamino carboxamide derivatives of the benzimidazole

Note: The feasibility of these reactions with this compound is inferred from the reactivity of analogous aminobenzimidazoles and requires experimental verification.

Synthesis of Complex Architectures and Oligomers Utilizing the Compound as a Scaffold

The bifunctional nature of this compound, possessing both an amino and a hydroxymethyl group, makes it an attractive monomer for the synthesis of polymers and complex molecular architectures. The amino group can be converted to an isocyanate or can react with diacids or diacyl chlorides to form polyamides. Similarly, the hydroxymethyl group can be esterified or etherified to create polyester (B1180765) or polyether linkages.

The benzimidazole core itself offers sites for further functionalization, allowing for the creation of three-dimensional and oligomeric structures. For instance, the N1-H of the imidazole ring can be alkylated or arylated, providing another point of diversity. chemicalbook.com The synthesis of substituted 5-aminobenzimidazoles has been described as a platform for creating diverse molecular libraries. nih.gov

While specific examples of oligomers or complex architectures derived from this compound are not detailed in the surveyed literature, its structural features are highly conducive to such applications. The rigidity of the benzimidazole unit combined with the flexible linkers that can be introduced via the amino and hydroxymethyl groups could lead to materials with interesting properties. The synthesis of bisbenzimidazole derivatives as DNA minor groove-binding ligands highlights the utility of the benzimidazole scaffold in constructing complex, biologically active molecules. nih.gov

Mechanistic Investigations of 6 Amino 1h Benzo D Imidazol 4 Yl Methanol in Biological Systems: Molecular and Cellular Insights Excluding Clinical Studies

In Vitro Studies on Enzyme Inhibition and Activation Mechanisms

Comprehensive in vitro studies detailing the specific interactions of (6-Amino-1H-benzo[d]imidazol-4-yl)methanol with purified enzymes are not well-documented in the current body of scientific literature. While the broader class of benzimidazole (B57391) derivatives has been investigated for the inhibition of various enzymes, including kinases and topoisomerases, specific kinetic data and structural analyses for this particular compound are not available. acs.orgnih.govnih.govnih.gov

Kinetic Analysis and Binding Modalities with Purified Enzymes

There is a lack of specific published research on the kinetic analysis of this compound with any purified enzymes. Such studies would be essential to determine its inhibitory or activatory potency (e.g., IC₅₀ or Kᵢ values) and its mode of action (e.g., competitive, non-competitive, or uncompetitive inhibition).

Molecular Interactions with Receptor Proteins and Nucleic Acids

The interaction of benzimidazole derivatives with biological macromolecules is a significant area of research, with many compounds known to bind to the minor groove of DNA or interact with various protein receptors. nih.gov However, specific studies on this compound are sparse.

Binding Affinity and Specificity Studies

Specific data on the binding affinity and specificity of this compound for particular receptor proteins or nucleic acid sequences are not detailed in the available literature. For other benzimidazole derivatives, techniques such as fluorescence spectroscopy, isothermal titration calorimetry, and surface plasmon resonance have been employed to quantify these interactions. For instance, some novel 1H-benzo[d]imidazole derivatives have been shown to have strong binding affinity for AT sequence-specific DNA. acs.org

Conformational Changes Induced Upon Binding

Information regarding the conformational changes induced by the binding of this compound to its potential biological targets is not available. Such studies, often conducted using techniques like circular dichroism or NMR spectroscopy, are vital for understanding the functional consequences of the molecular interaction.

Cellular Pathway Modulation in Model Organisms or Cell Lines

The effects of benzimidazole derivatives on cellular pathways have been investigated in various model systems, including microbial and cancer cell lines. nih.govacs.orgmdpi.comorientjchem.org These studies often reveal mechanisms related to the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. However, specific research delineating the cellular pathway modulation by this compound is not prominently reported.

For example, a study on other novel 1H-benzo[d]imidazole derivatives demonstrated that they could cause G2/M phase cell cycle arrest in cancer cells. acs.org Another study on 6-amino-9-sulfonylpurine derivatives, which share some structural similarities, showed induction of apoptosis in leukemia cells through the activation of caspase 3. mdpi.com In the context of antimicrobial activity, some benzimidazole-thienopyrimidine hybrids have been investigated for their high affinity to the tRNA (Guanine37-N1)-methyltransferase (TrmD) in P. aeruginosa, suggesting a potential mechanism of action. mdpi.com

Without specific studies on this compound, it is not possible to definitively attribute these or other mechanisms to its biological activity.

Interference with Cellular Growth and Replication Mechanisms

Benzimidazole derivatives have been extensively studied for their ability to interfere with cellular growth and replication, particularly in the context of cancer research. acs.org These compounds can disrupt fundamental cellular processes, leading to cell cycle arrest and inhibition of proliferation.

A new series of novel 1H-benzo[d]imidazoles (BBZs) were designed and synthesized as potential anticancer agents. acs.org Computational studies and DNA relaxation assays identified human topoisomerase I as a likely target for these molecules. acs.org Furthermore, flow cytometry analysis revealed that certain BBZ derivatives cause a prominent G2/M arrest in cancer cells. acs.org For instance, some potent derivatives demonstrated 50% growth inhibition (GI50) in a concentration range of 0.16 to 3.6 μM across a panel of human cancer cell lines. acs.org

While these findings are for related benzimidazole compounds, they provide a plausible framework for the potential mechanism of action of this compound. It is conceivable that this compound could also exert its effects by targeting essential enzymes involved in DNA replication and cell division, such as topoisomerases, or by interfering with the dynamics of microtubules, a known mechanism for other benzimidazole-containing drugs. However, direct experimental evidence for this compound's interference with cellular growth and replication is needed to confirm these hypotheses.

Development of this compound as a Fluorescent Probe for Biological Processes

Fluorescent probes are indispensable tools in biological research, enabling the visualization and quantification of various analytes and processes within living cells. The inherent fluorescence of many heterocyclic compounds, including benzimidazoles, makes them attractive scaffolds for the design of such probes.

The development of benzimidazole-based fluorescent probes has been an active area of research. For example, a study focused on optimizing the optical and biological properties of 6-(1H-benzimidazole)-2-naphthalenol as a fluorescent probe for detecting thiophenols. nih.gov This probe demonstrated excellent photostability, good biocompatibility, and a large Stokes' shift in aqueous solutions. nih.gov The mechanism of detection often involves a "turn-on" fluorescence response, where the probe's fluorescence is quenched in its native state and is significantly enhanced upon binding to the target analyte.

Given its benzimidazole core, this compound possesses intrinsic fluorescence properties that could be harnessed for the development of novel fluorescent probes. The amino and methanol (B129727) functional groups on the benzimidazole ring could serve as potential binding sites or be chemically modified to create specificity for various biological targets, such as specific amino acids or metal ions. rsc.org While the specific development of this compound as a fluorescent probe has not been reported, its structural features suggest it is a promising candidate for such applications.

Antimicrobial and Antifungal Mechanisms of Action in Laboratory Strains

Benzimidazole derivatives are well-known for their broad-spectrum antimicrobial and antifungal activities. nih.gov Their mechanisms of action have been the subject of numerous studies.

In the realm of antifungal agents, benzimidazoles are known to primarily act by inhibiting the polymerization of tubulin, a crucial protein for the formation of microtubules. This disruption of the cytoskeleton interferes with essential cellular processes such as cell division and intracellular transport, ultimately leading to fungal cell death. Azole antifungals, a different class, work by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is involved in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. mdpi.com Some studies on 5-aminoimidazole-4-carbohydrazonamide derivatives have shown that their antifungal activity against Candida species may be linked to the production of reactive oxygen species (ROS). mdpi.com

The antibacterial activity of benzimidazoles is also multifaceted. Some derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives exhibited significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 16 μg/mL against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The specific antimicrobial and antifungal mechanisms of this compound have not been definitively elucidated. However, based on the established activities of the benzimidazole class, it is plausible that it acts via similar mechanisms, such as microtubule disruption in fungi or inhibition of essential bacterial enzymes. Further research is required to pinpoint its precise molecular targets and modes of action.

Table 1: Antimicrobial and Antifungal Activity of Selected Benzimidazole Derivatives

Compound/DerivativeTarget OrganismActivity/MechanismReference
N-substituted 6-(chloro/nitro)-1H-benzimidazolesEscherichia coli, Staphylococcus aureus (MRSA)Potent antibacterial activity (MIC 2-16 μg/mL) nih.gov
N-substituted 6-(chloro/nitro)-1H-benzimidazolesCandida albicans, Aspergillus nigerPotent antifungal activity (MIC 8-16 μg/mL) nih.gov
1-nonyl-1H-benzo[d]imidazoleCandida speciesAntifungal activity nih.gov
1-decyl-1H-benzo[d]imidazoleCandida speciesAntifungal activity nih.gov
5-aminoimidazole-4-carbohydrazonamide derivativesCandida speciesAntifungal activity linked to ROS production mdpi.com
Benzo acs.orgmdpi.comimidazo[1,2-d] frontiersin.orgacs.orgguidechem.comtriazine derivativesBotrytis cinerea, Rhizoctonia solaniFungicidal activities mdpi.com

Applications of 6 Amino 1h Benzo D Imidazol 4 Yl Methanol in Advanced Materials and Catalysis

Utilization as a Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The benzimidazole (B57391) scaffold is a prominent structural motif in coordination chemistry due to its ability to form stable complexes with a wide range of metal ions. The presence of both a hard amine donor and softer imine nitrogen donors in the imidazole (B134444) ring allows for the chelation of various transition metals, influencing the resulting complex's geometry, electronic properties, and reactivity. researchgate.net

Synthesis and Characterization of Metal Complexes and Coordination Polymers

Metal complexes of benzimidazole derivatives are typically synthesized through the reaction of the ligand with a corresponding metal salt in a suitable solvent, often under reflux conditions. nih.gov While specific studies on (6-Amino-1H-benzo[d]imidazol-4-yl)methanol are limited, the general synthetic routes for similar benzimidazole ligands involve the condensation reaction between an o-phenylenediamine (B120857) derivative and a carboxylic acid or aldehyde. nih.gov The resulting benzimidazole can then be complexed with various metal salts, such as those of copper, zinc, cobalt, and nickel. nih.govnih.gov

The characterization of these metal complexes and coordination polymers relies on a suite of spectroscopic and analytical techniques. Fourier-transform infrared (FTIR) spectroscopy is crucial for confirming the coordination of the ligand to the metal center, typically observed as a shift in the vibrational frequencies of the C=N and N-H bonds of the imidazole ring. nih.gov Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the structure of the ligand and any changes upon coordination. UV-Visible spectroscopy is employed to study the electronic transitions within the complex, which can provide insights into its geometry and the nature of the metal-ligand bonding. Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the complexes. For crystalline materials, single-crystal X-ray diffraction provides the definitive solid-state structure.

The formation of Metal-Organic Frameworks (MOFs) using benzimidazole-based linkers is an area of growing interest. mdpi.com These porous materials are constructed from metal ions or clusters connected by organic ligands. The functional groups on this compound could potentially be utilized to create robust, functionalized MOFs with applications in gas storage and separation. For instance, amino-functionalized MOFs have shown enhanced photocatalytic activity for hydrogen production. mdpi.com

Table 1: Representative Spectroscopic Data for Benzimidazole-Metal Complexes This table presents typical spectroscopic data ranges observed for metal complexes of benzimidazole derivatives, which can be expected to be similar for complexes of this compound.

Spectroscopic TechniqueKey ObservablesTypical Values/Shifts for Benzimidazole Complexes
FTIR (cm⁻¹) ν(C=N) of imidazole1600-1630 (shifts to lower frequency upon coordination)
ν(N-H) of imidazole3000-3300 (broadens and may shift upon coordination)
UV-Vis (nm) Ligand-to-metal charge transfer300-400
d-d transitions (for transition metals)500-700
¹H NMR (ppm) Imidazole N-H proton10.0-13.0 (may broaden or shift upon coordination)
Aromatic protons7.0-8.5

Application in Homogeneous and Heterogeneous Catalysis

Metal complexes derived from benzimidazole ligands have demonstrated significant catalytic activity in a variety of organic transformations. researchgate.netrsc.org These complexes can function as both homogeneous and heterogeneous catalysts, depending on their solubility and whether they are immobilized on a solid support.

In homogeneous catalysis, benzimidazole-metal complexes have been employed in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. researchgate.net They have also shown promise in oxidation and hydrogenation reactions. For example, copper-benzimidazole complexes can catalyze the oxidation of alcohols. nih.gov The catalytic activity is often attributed to the ability of the benzimidazole ligand to stabilize the metal center in various oxidation states and to facilitate the coordination of substrates.

For heterogeneous catalysis, benzimidazole complexes can be incorporated into porous materials like MOFs or supported on inorganic materials such as silica (B1680970) or nanoparticles. rsc.org This approach offers the advantages of easy catalyst separation and recyclability. For instance, nano-Fe₂O₃ has been used as a catalyst for the synthesis of benzimidazole derivatives, highlighting the potential for metal-based heterogeneous catalysis in this area. rsc.org While direct catalytic applications of this compound complexes are not widely reported, the functional groups on the molecule provide handles for immobilization and the potential for creating highly active and selective heterogeneous catalysts.

Integration into Polymer Synthesis and Functional Materials

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it an attractive monomer or functionalizing agent for the synthesis of novel polymeric materials.

Preparation of Novel Polymeric Materials with Tunable Properties

This compound can be incorporated into polymer backbones through condensation polymerization. The amino and hydroxyl groups can react with suitable co-monomers, such as dicarboxylic acids or diisocyanates, to form polyesters, polyamides, or polyurethanes. The rigid benzimidazole unit is expected to enhance the thermal stability and mechanical strength of the resulting polymers.

Furthermore, the benzimidazole moiety can be a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties. The imidazole ring can be N-alkylated or coordinated with metal ions to introduce new functionalities. The inherent properties of the benzimidazole ring, such as its ability to participate in hydrogen bonding and π-π stacking, can influence the morphology and properties of the final material.

Development of Advanced Membranes or Coatings

Polymers containing benzimidazole units, known as polybenzimidazoles (PBIs), are known for their high thermal and chemical stability, making them suitable for applications in demanding environments, such as in the fabrication of advanced membranes and coatings. nih.gov These materials are used in applications like high-temperature fuel cells and gas separation membranes. The incorporation of this compound into polymer structures could lead to materials with improved processability and tailored surface properties due to the presence of the amino and hydroxyl groups. These functional groups could enhance adhesion to substrates, making them suitable for protective coatings, or could be used to modulate the transport properties of membranes.

Application in Chemosensors and Biosensors for Analyte Detection

The benzimidazole scaffold is a common component in the design of chemosensors, particularly for the detection of metal ions. The nitrogen atoms in the imidazole ring can act as binding sites for analytes, and the aromatic system provides a platform for fluorescent or colorimetric signaling.

The development of chemosensors often involves the synthesis of Schiff base derivatives of benzimidazoles. These compounds can exhibit changes in their fluorescence or absorption spectra upon binding to specific metal ions, allowing for their selective detection. researchgate.net While specific research on this compound in this context is not prevalent, its amino group could be readily converted to a Schiff base, opening up possibilities for its use in sensor applications. The inherent fluorescence of the benzimidazole core can also be exploited for the development of "turn-on" or "turn-off" fluorescent sensors. The design of such sensors would involve tailoring the molecule to have a specific and high-affinity binding site for the target analyte, which upon binding, would modulate the photophysical properties of the benzimidazole fluorophore.

Design Principles for Selective and Sensitive Detection

The design of chemical sensors based on this compound leverages the unique electronic and structural features of the benzimidazole core, enhanced by its amino and hydroxymethyl substituents. The fundamental principle behind its use as a chemosensor lies in the modulation of its photophysical properties, primarily fluorescence, upon interaction with a target analyte. tandfonline.com Several design strategies can be employed to achieve selective and sensitive detection.

One of the primary mechanisms exploited is Photoinduced Electron Transfer (PET) . In a typical PET sensor, the benzimidazole moiety can act as a fluorophore. The amino group, being an electron-donating group, can quench the fluorescence of the benzimidazole core through PET. Upon binding of an analyte, such as a metal ion, to a chelating site incorporating the amino and/or hydroxymethyl group, the PET process can be inhibited, leading to a "turn-on" fluorescent response. The specificity of the sensor is dictated by the design of the binding pocket to selectively accommodate the target analyte. tandfonline.com

Another important design principle is the Intramolecular Charge Transfer (ICT) mechanism. The benzimidazole ring can act as an electron acceptor, while the amino group serves as an electron donor. This donor-acceptor architecture can lead to a charge transfer from the amino group to the benzimidazole ring upon photoexcitation. The binding of an analyte can alter the electron-donating or -accepting properties of the system, resulting in a shift in the emission wavelength and providing a ratiometric sensing signal. tandfonline.com For instance, the interaction with a Lewis acidic metal ion could enhance the ICT process, causing a red shift in the emission spectrum.

Furthermore, the concept of Excited-State Intramolecular Proton Transfer (ESIPT) can be utilized, particularly by leveraging the N-H proton of the imidazole ring and the hydroxyl group. rsc.orgnih.gov The introduction of a recognition site that interacts with an analyte can disrupt or modify the ESIPT process, leading to a detectable change in the fluorescence spectrum. For example, a probe designed with hydroxyl and imidazole moieties can trap analytes like phosgene, blocking the ESIPT process and causing a significant color change in fluorescence. nih.gov

The design of selective sensors also involves considering the hard and soft acid-base (HSAB) principle to match the binding site with the target analyte. The nitrogen atoms of the imidazole and amino groups, along with the oxygen of the hydroxymethyl group, can act as coordination sites for metal ions. By tailoring the steric and electronic environment around these sites, selectivity for specific ions like Cu²⁺ or Zn²⁺ can be achieved. rsc.orgelsevierpure.comnih.gov

Design PrincipleMechanismExpected Response
Photoinduced Electron Transfer (PET)Analyte binding inhibits fluorescence quenching.Fluorescence "turn-on"
Intramolecular Charge Transfer (ICT)Analyte interaction alters donor-acceptor strength.Ratiometric shift in emission wavelength
Excited-State Intramolecular Proton Transfer (ESIPT)Analyte binding disrupts proton transfer pathway.Change in fluorescence color/intensity
Chelation-Enhanced Fluorescence (CHEF)Analyte binding to the amino and hydroxymethyl groups restricts molecular vibrations.Increased fluorescence intensity

Performance Evaluation and Mechanistic Understanding of Sensor Response

The performance of a chemical sensor based on this compound is evaluated based on several key metrics, including sensitivity, selectivity, response time, and linearity. The mechanistic understanding of the sensor response is crucial for optimizing these performance characteristics.

Sensitivity is typically quantified by the limit of detection (LOD), which is the lowest concentration of an analyte that can be reliably detected. For fluorescent sensors, a low LOD is achieved through a significant change in fluorescence upon analyte binding. For instance, benzimidazole-based fluorescent sensors for Cu²⁺ have demonstrated detection limits in the micromolar range. nih.gov The Stern-Volmer equation is often used to analyze the quenching mechanism and determine the quenching constant, which provides insight into the efficiency of the quenching process. nih.gov

Selectivity refers to the sensor's ability to respond to a specific analyte in the presence of other potentially interfering species. This is often evaluated by testing the sensor's response to a range of different analytes. A high degree of selectivity is a critical requirement for practical applications. For example, a benzimidazole derivative has been shown to exhibit a selective "on-off" fluorescence response to Cu²⁺ ions while showing minimal response to other metal ions. nih.gov

The response time is the time required for the sensor to reach a stable signal after the addition of the analyte. A fast response time is desirable for real-time monitoring applications. Benzimidazole-based sensors have been reported to have response times as short as a few seconds. nih.gov

A linear response range is important for quantitative analysis. This is the concentration range over which the sensor's signal is directly proportional to the analyte concentration. A wide linear range allows for the accurate determination of analyte concentrations over a broad spectrum.

The mechanism of the sensor response is often elucidated through a combination of experimental techniques and computational studies. Spectroscopic methods such as UV-Vis absorption, fluorescence spectroscopy, and Nuclear Magnetic Resonance (NMR) titration are used to study the interaction between the sensor and the analyte. Job's plot analysis and mass spectrometry can determine the stoichiometry of the sensor-analyte complex. nih.gov Density Functional Theory (DFT) calculations are employed to model the electronic structure of the sensor and the sensor-analyte complex, providing insights into the binding energies and the nature of the electronic transitions responsible for the observed photophysical changes. nih.gov

Performance MetricDescriptionTypical Values for Benzimidazole-Based Sensors
Limit of Detection (LOD)Lowest detectable analyte concentration.Micromolar (µM) to Nanomolar (nM) range nih.govnih.gov
SelectivityPreferential response to a specific analyte.High selectivity for specific metal ions (e.g., Cu²⁺, Zn²⁺) rsc.orgnih.gov
Response TimeTime to reach a stable signal.Seconds to minutes nih.gov
Binding Constant (K)A measure of the affinity between the sensor and analyte.10⁴ to 10⁵ M⁻¹ nih.gov
StoichiometryThe ratio of sensor to analyte in the complex.Often 1:1 or 2:1 rsc.orgnih.gov

Role in Optoelectronic Devices and Light-Emitting Materials

The unique photophysical properties of benzimidazole derivatives, including this compound, make them promising candidates for applications in optoelectronic devices, particularly as emitters in Organic Light-Emitting Diodes (OLEDs). nih.govmdpi.comresearchgate.net The performance of OLEDs is highly dependent on the properties of the emissive layer material, and benzimidazoles offer several advantages in this regard.

The benzimidazole core is known to possess electron-transporting properties, which is a crucial characteristic for efficient charge injection and transport within an OLED device. nih.gov The incorporation of an amino group, an electron-donating moiety, can further tune the electronic properties of the molecule, potentially leading to bipolar charge transport capabilities where both electrons and holes are efficiently transported. mdpi.com This balanced charge transport is essential for achieving high electroluminescence efficiency.

The fluorescence of benzimidazole derivatives can be tuned across the visible spectrum by modifying the substituents on the aromatic ring. The presence of the amino group in this compound is expected to cause a red-shift in the emission compared to the unsubstituted benzimidazole, making it a potential candidate for blue or green light-emitting materials. nih.gov For instance, pyrene-benzimidazole derivatives have been synthesized and investigated as blue emitters for OLEDs, demonstrating the potential of this class of compounds. nih.gov An OLED prototype using a pyrene-benzimidazole derivative as the emissive layer exhibited an external quantum efficiency (EQE) of up to 4.3% and a luminance of 290 cd/m². nih.gov

Furthermore, the design of benzimidazole-based emitters often focuses on preventing aggregation-caused quenching (ACQ), where the fluorescence efficiency decreases in the solid state due to intermolecular π-π stacking. rsc.org The hydroxymethyl group in this compound could be utilized to introduce bulky side groups, thereby inducing steric hindrance and reducing intermolecular interactions, which can lead to enhanced solid-state emission.

The development of multifunctional emitters that also possess good thermal and morphological stability is a key area of research. Carbazole-benzimidazole derivatives have been shown to exhibit high triplet energies and good hole-transporting properties, making them suitable as host materials for phosphorescent OLEDs. mdpi.comacs.org The combination of the electron-donating amino group and the electron-accepting benzimidazole core in the target compound could lead to materials with a high photoluminescence quantum yield, a prerequisite for efficient light emission in OLEDs.

PropertyRelevance to OptoelectronicsPotential of this compound
Electron TransportFacilitates efficient charge injection and transport in OLEDs.The benzimidazole core is a known electron transporter. nih.gov
Bipolar Charge TransportLeads to balanced charge injection and higher efficiency.The combination of an amino (donor) and benzimidazole (acceptor) group may promote bipolar character. mdpi.com
Tunable FluorescenceAllows for the generation of different colors of light.The amino group is expected to red-shift the emission. nih.gov
High Photoluminescence Quantum Yield (PLQY)Essential for bright and efficient light emission.Structural modifications can enhance solid-state emission. rsc.org
Thermal StabilityEnsures long operational lifetime of the device.Benzimidazole derivatives often exhibit good thermal stability. mdpi.com

Surface Functionalization and Nanomaterial Hybridization for Specific Applications

The presence of reactive functional groups, the amino and hydroxymethyl moieties, on this compound makes it an excellent candidate for the surface functionalization of various materials and the creation of hybrid nanomaterials with tailored properties for specific applications. nih.govroyalsocietypublishing.org

Surface functionalization of nanoparticles, such as gold nanoparticles (AuNPs), silica nanoparticles, and quantum dots (QDs), with this compound can impart new functionalities to the nanomaterials. rsc.orgacademie-sciences.frresearchgate.net The amino group can readily form covalent bonds with surface-activated groups on nanoparticles or can be used for further chemical modifications. nih.gov For example, 5-amino-2-mercaptobenzimidazole (B160934) has been used to functionalize gold nanoparticles, creating a hybrid material with potent antimicrobial activity against drug-resistant bacteria. tandfonline.comnih.govrsc.orgrsc.org The benzimidazole moiety in these hybrids can enhance the permeability of bacterial membranes and increase the generation of reactive oxygen species, leading to effective bactericidal action. tandfonline.comnih.govrsc.orgrsc.org Similarly, the functionalization of silica nanoparticles with aminopropyl groups has been shown to be a versatile platform for further bioconjugation. researchgate.net

Nanomaterial hybridization with this compound can lead to materials with synergistic properties. For instance, the hybridization of this compound with quantum dots could result in novel fluorescent probes for bioimaging and sensing applications. rsc.orgnih.govnih.gov The amino acid-functionalized quantum dots are known for their high solubility, biocompatibility, and tunable fluorescence emission. rsc.orgrsc.orgnih.gov The benzimidazole unit can act as a recognition element, while the quantum dot serves as the signaling unit.

The hydroxymethyl group offers an additional site for functionalization, for example, through esterification or etherification reactions, allowing for the attachment of other functional molecules or polymers. This dual functionality enhances the versatility of this compound as a surface-modifying agent.

The resulting hybrid materials can find applications in various fields:

Biomedical Applications: The functionalized nanoparticles can be used for targeted drug delivery, bioimaging, and as antimicrobial agents. rsc.orgacademie-sciences.frnih.gov

Catalysis: Immobilizing the benzimidazole derivative onto a solid support, such as silica or magnetic nanoparticles, can lead to the development of recyclable and highly efficient heterogeneous catalysts.

Sensors: The integration of the compound with nanomaterials can enhance the sensitivity and selectivity of chemical sensors due to the high surface-to-volume ratio of the nanoparticles.

NanomaterialFunctionalization StrategyPotential Application
Gold Nanoparticles (AuNPs)Thiol or amine linkage to the Au surface.Antimicrobial agents, biosensors. tandfonline.comnih.govrsc.orgrsc.org
Silica Nanoparticles (SiO₂)Covalent grafting of the amino group to the silica surface.Drug delivery, heterogeneous catalysis. researchgate.net
Quantum Dots (QDs)Amidation reaction between the amino group and surface carboxyl groups of QDs.Fluorescent bioimaging, sensing. rsc.orgnih.govnih.gov
Carbon Nanotubes (CNTs)π-π stacking interactions or covalent functionalization.Composite materials with enhanced mechanical and electronic properties.

Advanced Analytical Methodologies for the Study of 6 Amino 1h Benzo D Imidazol 4 Yl Methanol in Complex Research Systems

Chromatographic Techniques for Purity Assessment, Reaction Monitoring, and Isolation of Derivatives

Chromatography remains a cornerstone for the separation and analysis of compounds in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly vital for the study of benzimidazole (B57391) derivatives.

Developing a robust HPLC method is fundamental for the quantitative and qualitative analysis of (6-Amino-1H-benzo[d]imidazol-4-yl)methanol. A sensitive and accurate reversed-phase HPLC (RP-HPLC) method is often the approach of choice. researchgate.net

Method development typically involves the systematic optimization of several key parameters to achieve adequate separation and peak resolution. The selection of the stationary phase is critical; a C8 or C18 column is commonly employed for the separation of benzimidazole-related compounds. researchgate.netnih.gov The mobile phase composition, a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and organic modifiers (such as methanol (B129727) and acetonitrile), is carefully adjusted. researchgate.netnih.gov A gradient elution program, where the mobile phase composition is changed over the course of the analysis, is often necessary to separate compounds with a range of polarities, including the parent compound, its precursors, and any resulting derivatives. researchgate.net Detection is typically performed using a UV detector, with the wavelength set to an absorbance maximum for the benzimidazole core, often around 240 nm. researchgate.netnih.gov

Validation of the developed HPLC method is essential to ensure its reliability. This process involves assessing parameters such as linearity, precision, accuracy, selectivity, and robustness. nih.gov Recovery studies from various matrices are performed to ensure the sample preparation and analytical method are effective, with recovery rates between 88–113% being considered acceptable. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Benzimidazole Derivative Analysis

Parameter Condition
Column Kromasil C8 (5 µm, 250x4 mm) researchgate.net
Mobile Phase A: 0.05M Ammonium Acetate researchgate.net B: Acetonitrile researchgate.net C: Methanol researchgate.net
Elution Ternary Gradient researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection UV at 240 nm researchgate.netnih.gov
Column Temperature Ambient researchgate.net or 50 °C nih.gov

| Internal Standard | A structurally related compound researchgate.net |

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.com However, due to the polar nature of this compound, stemming from its amino and hydroxyl functional groups, it is non-volatile and requires chemical derivatization prior to GC analysis. sigmaaldrich.com The goal of derivatization is to replace the active, polar hydrogens with nonpolar groups, thereby increasing the compound's volatility and improving its chromatographic behavior. sigmaaldrich.com

Silylation is the most common derivatization technique for this purpose. sigmaaldrich.commdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to convert the -NH2 and -OH groups into their corresponding trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and amines. sigmaaldrich.commdpi.com These derivatives are significantly more volatile and thermally stable, making them amenable to GC-MS analysis. sigmaaldrich.comnist.gov The reaction conditions, including the choice of silylating agent, solvent, temperature, and reaction time, must be optimized to ensure high derivatization efficiency. mdpi.comresearchgate.net

Once derivatized, the sample is injected into the GC-MS system. The separation occurs on a capillary column (e.g., a low-polarity phase like SLB-5ms), and the eluting compounds are detected by a mass spectrometer. mdpi.comsigmaaldrich.com The mass spectrometer provides not only quantification but also structural information based on the fragmentation pattern of the derivative, which is invaluable for confirming the identity of the analyte and its derivatives. nist.govnist.gov

Table 2: Typical GC-MS Derivatization and Analysis Conditions

Step Parameter Detail
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) mdpi.comresearchgate.net
Solvent Acetonitrile or Ethyl Acetate sigmaaldrich.commdpi.com
Conditions Heat at 60-100 °C for a specified time (e.g., 1-4 hours) sigmaaldrich.comnist.gov
GC Analysis Column VF-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm) nist.gov
Carrier Gas Helium nist.gov
Temperature Program Ramped from a low temperature (e.g., 60-100 °C) to a high temperature (e.g., 320 °C) sigmaaldrich.comnist.gov
MS Detection Ionization Electron Ionization (EI) at 70 eV nist.gov

Electrophoretic Methods for Separation and Characterization of Structural Isomers or Metabolites

Capillary electrophoresis (CE) offers a high-resolution separation mechanism that is orthogonal to HPLC, making it an excellent tool for analyzing complex mixtures, including structural isomers and metabolites of this compound. nih.gov CE separates charged molecules based on their electrophoretic mobility in an electric field. ubaya.ac.id

Different formats of CE can be employed. Capillary Zone Electrophoresis (CZE) is a well-established technique for testing charge heterogeneity. researchgate.net The separation selectivity in CZE is highly dependent on the pH of the background electrolyte (BGE), which influences the net charge of the analyte. ubaya.ac.id For aminobenzimidazoles, a formic acid-ammonium formate (B1220265) buffer at a specific pH can achieve complete separation of closely related structures. nih.gov

Micellar Electrokinetic Chromatography (MEKC) is another CE mode that can separate both charged and neutral molecules. It utilizes a surfactant in the BGE at a concentration above its critical micelle concentration, creating a pseudostationary phase that allows for partitioning-based separation. ubaya.ac.id This is particularly useful for separating isomers or derivatives with subtle differences in hydrophobicity. The hyphenation of CE with mass spectrometry (CE-MS) is a powerful combination for identifying unknown metabolites or impurities, providing both separation and mass information. nih.govnih.gov

Advanced Spectroscopic Probes for In Situ Monitoring of Chemical Reactions and Interactions

In situ monitoring provides real-time insights into reaction kinetics, intermediate formation, and molecular interactions without the need for sample extraction. Advanced spectroscopic techniques are well-suited for this purpose.

For instance, fluorescent probes containing a benzimidazole ring have been designed to study interactions with biomolecules. rsc.org The intrinsic fluorescence of the this compound scaffold or its derivatives could potentially be exploited to monitor binding events or environmental changes. Techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy can be used to follow the progress of a synthesis reaction in real-time by monitoring the disappearance of reactant peaks and the appearance of product peaks, confirming structural and morphological features. rsc.org These vibrational spectroscopy methods provide detailed information about the chemical bonds within a molecule, allowing for the tracking of specific functional group transformations during a reaction.

Mass Spectrometry-Based Approaches for Complex Mixture Analysis and Mechanistic Studies

Mass spectrometry (MS) is an indispensable tool for analyzing complex mixtures and investigating reaction mechanisms. Electron-impact mass spectrometry (EI-MS) has been used to study the fragmentation routes of benzimidazole derivatives, which helps in confirming their structures. journalijdr.comresearchgate.net The fragmentation patterns provide a fingerprint that can be used to identify known compounds and propose structures for unknown derivatives formed during a reaction. semanticscholar.org

MS is also pivotal in mechanistic studies. For example, it can be used to identify intermediates in catalytic cycles, such as the copper-catalyzed synthesis of benzimidazoles. rsc.org By analyzing the masses of species present in the reaction mixture at various time points, researchers can piece together the steps of the reaction pathway. acs.org This information is critical for optimizing reaction conditions and developing more efficient synthetic routes.

Hyphenated Techniques (e.g., LC-NMR, LC-MS/MS) for Comprehensive Structural Elucidation in Research Contexts

For unambiguous structural elucidation of novel derivatives or metabolites of this compound found in complex research matrices, single analytical techniques are often insufficient. Hyphenated techniques, which couple the separation power of chromatography with the detailed structural information from spectroscopy, are essential.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the analysis of benzimidazole-related compounds in various matrices. lcms.cznih.gov After separation by LC, the parent ion of interest is selected and fragmented, and the resulting product ions are analyzed. This provides a high degree of certainty in compound identification and can be used to differentiate between isomers. acs.orgnih.gov UPLC-MS/MS methods offer rapid and efficient analysis. acs.org

Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy (LC-NMR) provides even more detailed structural information. nih.gov It allows for the acquisition of NMR spectra of compounds as they elute from the LC column. nih.gov This is particularly powerful for determining the precise structure of unknown impurities or derivatives without the need for time-consuming isolation and purification. nih.gov The combination of LC-NMR with LC-MS provides complementary data (molecular weight and fragmentation from MS; detailed connectivity from NMR), enabling the rapid and confident structural determination of novel compounds in complex mixtures. nih.govnih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
2-Aminobenzimidazole (B67599)
Alprazolam
Ammonium acetate
Benzene (B151609)
Bromazepam
Clonazepam
Diazepam
Ethyl acetate
Ethylbenzene
Flunitrazepam
Formic acid
Lorazepam
Medazepam
Methanol
Midazolam
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
Toluene
Trimethylchlorosilane (TMCS)

Future Research Directions and Emerging Opportunities for 6 Amino 1h Benzo D Imidazol 4 Yl Methanol

Exploration of Novel and More Sustainable Synthetic Pathways

The synthesis of benzimidazole (B57391) derivatives has traditionally involved methods that can be costly and environmentally burdensome. chemmethod.comresearchgate.net Future research must prioritize the development of green and sustainable synthetic routes for (6-Amino-1H-benzo[d]imidazol-4-yl)methanol. Conventional methods often require harsh conditions, long reaction times, and generate significant waste. chemmethod.com The focus is shifting towards eco-friendly alternatives that offer high yields, mild reaction conditions, and minimal byproducts. nih.gov

Key areas for exploration include:

Green Catalysis: The use of heterogeneous catalysts, such as zinc oxide nanoparticles (ZnO-NPs), and Lewis acids like erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃), has shown great promise in synthesizing benzimidazole cores. nih.govresearchgate.netbeilstein-journals.org These catalysts are often recyclable and can significantly shorten reaction times, sometimes to mere minutes. nih.govresearchgate.net Research should aim to adapt these catalytic systems for the specific synthesis of this compound, potentially starting from appropriately substituted o-phenylenediamines.

Alternative Solvents and Energy Sources: Moving away from volatile organic solvents is a key goal of green chemistry. chemmethod.com Water, ionic liquids (ILs), and deep eutectic solvents (DES) have emerged as viable green media for benzimidazole synthesis. nih.govmdpi.com These solvents are not only environmentally benign but can also enhance reaction rates and selectivity. nih.gov Coupling these solvents with energy-efficient methods like microwave irradiation could provide rapid and high-yield synthetic pathways. beilstein-journals.orgmdpi.com

One-Pot Procedures: Developing one-pot, multi-component reactions is highly desirable as they reduce the number of intermediate purification steps, saving time, resources, and reducing waste. chemmethod.comnih.gov A future goal would be to design a one-pot synthesis for this compound from readily available precursors.

Table 1: Promising Green Synthetic Methodologies for Benzimidazole Synthesis

MethodologyCatalyst/MediumAdvantagesReference
NanocatalysisZnO-NPsHigh yield, short reaction time, recyclable catalyst. researchgate.netresearchgate.net
Lewis Acid CatalysisEr(OTf)₃High selectivity, short reaction times (2-5 min), excellent yields. nih.govbeilstein-journals.org
Deep Eutectic SolventsCholine Chloride:o-PDASolvent-free, high yields, simple work-up. nih.gov
Microwave-Assisted SynthesisIonic LiquidsRapid reaction, high yields. mdpi.com

Design of Advanced Derivatives with Tuned Physicochemical and Biological Properties

The amino and methanol (B129727) groups on the this compound scaffold are prime sites for chemical modification. Designing advanced derivatives by functionalizing these groups can lead to compounds with fine-tuned properties for specific applications. nih.gov The substituents on the benzimidazole ring play a crucial role in determining the molecule's electronic properties, fluorescence, and redox potentials. nih.govresearchgate.net

Future design strategies should focus on:

Modulating Physicochemical Properties: The introduction of different functional groups can alter key properties such as solubility, lipophilicity, and hydrogen bonding capacity. For example, derivatizing the amino group to form amides or sulfonamides can modulate the molecule's electronic nature and interaction profile. nih.gov Similarly, converting the methanol group to an ether or ester could enhance lipophilicity.

Enhancing Biological Activity: The benzimidazole core is a well-established pharmacophore with activities ranging from anticancer to antimicrobial. nih.govnih.gov Derivatives can be designed to target specific biological entities, such as enzymes or DNA. nih.govvulcanchem.com For instance, linking the scaffold to other bioactive moieties could create hybrid molecules with enhanced potency or novel mechanisms of action. Studies on related structures show that substitutions can significantly influence interactions with biological targets like the GABA-A receptor. acs.org

Tuning for Materials Science: Benzimidazole derivatives have shown potential as n-type semiconductors in organic field-effect transistors (OFETs). nih.govresearchgate.net The planarity of the benzimidazole system and intermolecular interactions are key to their electronic properties. researchgate.net Future derivatives of this compound could be designed to enhance π-π stacking and charge transport properties, potentially by introducing aromatic or electron-withdrawing groups, for applications in organic electronics.

Table 2: Influence of Substitution on Benzimidazole Properties

Substitution TypePotential EffectTarget ApplicationReference
Electron-withdrawing groups (e.g., -NO₂, -CN)Higher fluorescence quantum yields, n-type semiconducting behavior.Organic Electronics, Sensors researchgate.net
Electron-donating groups (e.g., -OCH₃)Altered DNA binding affinity and enzyme inhibition.Anticancer agents nih.gov
Bulky/Flexible side chainsModified binding to protein pockets.Enzyme inhibitors nih.govacs.org
HalogenationEnhanced metabolic stability and receptor interaction.Neurological agents acs.org

Deeper Mechanistic Elucidation of Interactions in Diverse Research Disciplines

A fundamental understanding of how this compound and its derivatives interact with their molecular targets is crucial for rational design. While extensive research exists for the broader benzimidazole class, specific mechanistic studies on this compound are lacking.

Future research should employ a combination of computational and experimental techniques:

Biophysical and Structural Studies: Techniques like UV-visible absorption, fluorescence spectroscopy, and circular dichroism can elucidate the non-covalent interactions between derivatives and biological macromolecules like DNA. nih.gov X-ray crystallography of ligand-protein complexes can provide atomic-level details of the binding mode, revealing key hydrogen bonds and hydrophobic interactions that are essential for affinity and selectivity.

Computational Modeling: Molecular docking and molecular dynamics simulations can predict plausible binding modes and affinities of novel derivatives with target proteins, such as kinases or topoisomerases. nih.govnih.gov These theoretical calculations can help understand structure-activity relationships (SAR) and guide the synthesis of more potent and selective compounds. nih.gov

Cellular Mechanism of Action: For biologically active derivatives, studies using techniques like flow cytometry can determine their effect on cellular processes, such as cell cycle progression. nih.gov Identifying the specific cellular pathways modulated by these compounds is essential for their development as therapeutic agents.

Integration into Interdisciplinary Research Areas

The unique functional groups of this compound make it an attractive building block for interdisciplinary research, bridging chemistry with materials science and biology.

Bio-inorganic Chemistry: The nitrogen atoms in the imidazole (B134444) ring and the exocyclic amino and hydroxyl groups are excellent coordination sites for metal ions. Research on related nitrogen-containing heterocyclic compounds has shown their ability to form stable complexes with various metals. neojournals.com This opens up possibilities for developing novel metal-based drugs, catalysts, or sensing materials where the metal center's properties are modulated by the benzimidazole ligand.

Supramolecular Chemistry: The compound's capacity for hydrogen bonding, through its N-H, amino, and hydroxyl groups, along with potential for π-π stacking via the aromatic system, makes it an ideal candidate for constructing complex supramolecular architectures. nih.gov Future work could explore its use in creating self-assembling gels, liquid crystals, or porous frameworks for applications in controlled release, sensing, or gas storage.

Challenges and Perspectives in Translating Fundamental Research to Non-Clinical Technological Applications

Moving from fundamental laboratory research to real-world technological applications presents significant challenges. researchgate.netnih.gov For this compound and its derivatives, these hurdles must be proactively addressed.

Challenges:

Scalability of Synthesis: While green laboratory-scale syntheses are a critical first step, scaling these processes to an industrial level can be difficult and costly. researchgate.net

Stability and Durability: For applications in materials science, such as organic electronics, the long-term chemical and photophysical stability of the compounds under operational stress is paramount.

Processing and Formulation: The solubility and processability of new derivatives are key determinants for their incorporation into devices or materials. Poor solubility can hinder the fabrication of high-quality thin films for electronic applications. researchgate.net

Perspectives:

Advanced Materials: There is a significant opportunity to develop this compound and its derivatives as functional organic materials. With appropriate tuning of their electronic properties, they could find use as emitters or semiconductors in organic light-emitting diodes (OLEDs) or OFETs. nih.govresearchgate.net

Chemical Sensors: The functional groups on the molecule can be tailored to interact selectively with specific analytes. This could lead to the development of chemosensors where binding events are transduced into a measurable optical or electronic signal.

Scaffolds for Catalysis: By immobilizing metal complexes of these benzimidazole derivatives onto solid supports, it may be possible to create robust and recyclable heterogeneous catalysts for a variety of chemical transformations.

Q & A

Q. Key Variables :

ConditionImpact on Yield
Temperature >80°CRisk of ring-opening side reactions
pH <3Enhances electrophilic substitution but may degrade the imidazole core
Solvent (THF vs. DMF)DMF improves solubility but may require longer reaction times

Yields typically range from 60–80% when optimized .

How can researchers resolve contradictions in NMR data for structural confirmation?

Advanced Research Question
Conflicting NMR signals (e.g., overlapping aromatic protons) are resolved using:

  • 2D NMR Techniques : HSQC and HMBC to correlate proton-carbon couplings and confirm connectivity .
  • Deuteration Studies : Exchangeable protons (e.g., -NH2, -OH) are identified via D2O shake tests .
  • Comparative Analysis : Cross-referencing with structurally similar compounds, such as (2-Amino-1H-imidazol-4-yl)-methanol HCl, which exhibits a singlet for the -CH2OH group at δ 4.45 ppm in DMSO-d6 .

What computational methods predict the reactivity of the hydroxymethyl group in this compound?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) model:

  • Electrophilicity : The hydroxymethyl group’s partial charge (Mulliken analysis) predicts susceptibility to nucleophilic attack .
  • Tautomerization : Energy barriers for proton transfer between imidazole N1 and N3 positions (≈2.5 kcal/mol) .
  • Solvent Effects : Polarizable Continuum Models (PCM) show increased stability in polar solvents like water .

Which spectroscopic techniques are most effective for characterizing purity and stability?

Basic Research Question

  • HPLC : Reverse-phase C18 columns (ACN:H2O gradient) detect impurities at 254 nm, with retention times <5% deviation from the main peak .
  • FTIR : Key bands include O-H stretch (3300 cm⁻¹), N-H bend (1600 cm⁻¹), and C-N stretch (1250 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]+ at m/z 180.1 (calculated) .

Stability Note : The compound degrades under UV light (t1/2 = 48 hrs), requiring storage in amber vials at –20°C .

How can solubility challenges in biological assays be addressed?

Advanced Research Question
Poor aqueous solubility (logP ≈1.2) is mitigated by:

  • Salt Formation : Hydrochloride salts improve solubility to >10 mg/mL in PBS .
  • Prodrug Design : Esterification of the hydroxymethyl group (e.g., acetyl or PEG-linked derivatives) enhances bioavailability .
  • Co-Solvents : Use 10% DMSO or cyclodextrin inclusion complexes for in vitro assays .

What mechanisms underlie its reported antiproliferative activity?

Advanced Research Question
Preliminary studies on analogs suggest:

  • Tubulin Inhibition : Binding to the colchicine site (docking scores ≈–9.2 kcal/mol) disrupts microtubule assembly .
  • Apoptosis Induction : Upregulation of caspase-3/7 in HeLa cells (EC50 ≈12 μM) .
  • Structure-Activity Relationships (SAR) : Fluorine substitution at C5 (as in 5-fluoro analogs) enhances potency by 30% .

How do researchers validate synthetic intermediates when scaling up?

Basic Research Question

  • In-Situ Monitoring : ReactIR tracks intermediate formation (e.g., imine at 1650 cm⁻¹) during Boc protection .
  • Purification : Flash chromatography (hexane:EtOAc, 3:1) removes unreacted benzaldehyde (<1% residual) .
  • Quality Control : ICP-MS detects metal catalysts (e.g., Pd <0.1 ppm) in final products .

What strategies optimize regioselectivity in functionalization reactions?

Advanced Research Question

  • Directing Groups : A C6-amino group directs electrophiles to C4/C5 positions via hydrogen bonding .
  • Metal Catalysis : Pd-mediated C-H activation selectively modifies the imidazole ring at C2 .
  • pH Control : Alkaline conditions (pH 9) favor N-alkylation over O-alkylation .

How are contradictions in biological assay data reconciled?

Advanced Research Question
Discrepancies (e.g., IC50 variations) arise from:

  • Assay Conditions : Serum proteins in cell media reduce free compound concentration (use charcoal-stripped serum) .
  • Metabolic Stability : Hepatic microsome studies (e.g., t1/2 = 15 mins in human liver microsomes) explain rapid inactivation .
  • Batch Variability : HPLC-UV quantifies purity differences (>98% required for reproducibility) .

What safety protocols are critical for handling this compound?

Basic Research Question

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders .
  • Waste Disposal : Neutralize acidic waste with NaHCO3 before disposal .

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Feasible Synthetic Routes

Reactant of Route 1
(6-Amino-1H-benzo[d]imidazol-4-yl)methanol
Reactant of Route 2
(6-Amino-1H-benzo[d]imidazol-4-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.